molecular formula C6H4Cl2O4S2 B1357998 1,4-Benzenedisulfonyl dichloride CAS No. 6461-77-4

1,4-Benzenedisulfonyl dichloride

Cat. No.: B1357998
CAS No.: 6461-77-4
M. Wt: 275.1 g/mol
InChI Key: DCCKKXXKYBHGCC-UHFFFAOYSA-N
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Description

1,4-Benzenedisulfonyl dichloride is an organic compound with the molecular formula C6H4Cl2O4S2. It is a derivative of benzene, where two sulfonyl chloride groups are attached to the 1 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

1,4-Benzenedisulfonyl dichloride can be synthesized through multiple synthetic routes. One common method involves the reaction of 1,4-benzenedithiol with chlorine in the presence of glacial acetic acid. The process typically involves several steps:

Chemical Reactions Analysis

1,4-Benzenedisulfonyl dichloride undergoes various chemical reactions, primarily involving substitution reactions due to the presence of sulfonyl chloride groups. Some common reactions include:

    Nucleophilic Substitution: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 1,4-benzenedisulfonic acid.

    Reduction: The compound can be reduced to 1,4-benzenedithiol under specific conditions.

Scientific Research Applications

1,4-Benzenedisulfonyl dichloride has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,4-benzenedisulfonyl dichloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

1,4-Benzenedisulfonyl dichloride can be compared with other similar compounds such as:

Properties

IUPAC Name

benzene-1,4-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCKKXXKYBHGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611688
Record name Benzene-1,4-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6461-77-4
Record name 1,4-Benzenedisulfonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6461-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,4-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzene-1,4-disulfonyl dichloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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